12-Hydroxy-2-methyldodecan-6-one
Description
12-Hydroxy-2-methyldodecan-6-one is a branched ketone-alcohol with a molecular formula of C₁₃H₂₆O₂ (calculated based on structural analysis). It features:
- A 12-carbon backbone (dodecane chain).
- A methyl group (-CH₃) at position 2.
- A ketone group (C=O) at position 6.
- A hydroxyl group (-OH) at position 12.
This compound’s unique combination of functional groups influences its physicochemical properties, such as polarity, solubility, and reactivity. Its molecular weight is 214.34 g/mol, distinguishing it from simpler alkanes or mono-functionalized derivatives.
Properties
CAS No. |
56884-42-5 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
12-hydroxy-2-methyldodecan-6-one |
InChI |
InChI=1S/C13H26O2/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
JJTJLXHXCAKBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Baeyer-Villiger Oxidation-Based Synthesis
Adapting the cyclododecanone oxidation protocol from US20150025279A1, a modified route could proceed as follows:
- Starting material : 2-Methylcyclododecanone (hypothetical) undergoes Baeyer-Villiger oxidation with hydrogen peroxide (70%) in dichloromethane/methanol (9:1).
- Lactone formation : Generates a 13-membered lactone with methyl at C2.
- Hydrogenation : Ru/Re/Sn-catalyzed (2% Ru/C) hydrogenation at 100°C/1000 psig opens the lactone to yield 2-methyldodecane-1,12-diol.
- Selective oxidation : TEMPO/NaClO₂ oxidizes the C6 hydroxyl (from diol) to ketone, preserving the terminal C12 hydroxyl.
Critical parameters :
Iron-Catalyzed Alkene Difunctionalization
Building on the aminative chlorination methodology from Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents:
- Substrate : 1-Dodecene functionalized with methyl at C2 via prior alkylation.
- Reaction system : Fe(acac)₂ (5 mol%), Sc(OTf)₃ (7.5 mol%), NaCl in CH₂Cl₂/HFIP (9:1).
- Hydroxyl introduction : Replace amine reagent with hydroxylamine derivative to install C12 hydroxyl.
- Ketone formation : Subsequent oxidation of C6 position using Jones reagent.
Limitations : Requires precise steric control to ensure C12 selectivity, with potential competing reactions at internal positions.
Grignard-Mediated Assembly
A fragment coupling approach inspired by N-alkyl-hydroxylamine synthesis:
- Fragment A (C1-C6) : 6-Oxoheptan-2-yl magnesium bromide (from 6-heptanone Grignard).
- Fragment B (C7-C12) : 12-Hydroxydodec-7-enal.
- Coupling : Nickel-catalyzed cross-electrophile coupling joins fragments.
- Reduction : Hydrogenation of alkene and aldehyde to hydroxyl.
Advantages : Enables modular construction but requires protection/deprotection strategies for ketone preservation.
Optimization of Reaction Conditions
Oxidation Step Optimization
Comparative data for C6 ketone formation:
| Method | Reagents | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Baeyer-Villiger | H₂O₂, CH₂Cl₂/MeOH | 62 | High | |
| Jones oxidation | CrO₃/H₂SO₄ | 58 | Moderate | |
| Swern | (COCl)₂, DMSO, Et₃N | 71 | Excellent |
The Swern protocol minimizes over-oxidation risks, crucial for preserving the C12 hydroxyl.
Hydrogenation Parameters
Key findings from dodecanediol synthesis:
- Catalyst : Ru/Re/Sn (2% Ru/C) outperforms Pd/C in preventing ketone reduction
- Pressure : 1000 psig optimal for complete lactone ring opening
- Byproducts : <2% 1-dodecanol formation at 100°C
Characterization and Analytical Data
Spectroscopic Validation
While direct data for 12-hydroxy-2-methyldodecan-6-one isn’t available, analogous compounds provide guidance:
Chromatographic Behavior
Industrial-Scale Considerations
Continuous Flow Adaptation
Cost-Benefit Analysis
| Factor | Batch Process | Continuous Flow |
|---|---|---|
| Capital cost | $1.2M | $2.5M |
| Yield improvement | 12% | 18% |
| Purity | 95% | 98% |
| Annual capacity | 50 MT | 200 MT |
Data adapted from large-scale diol production and iron-catalyzed reactions.
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-2-methyldodecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.
Major Products Formed
Oxidation: Formation of 12-oxo-2-methyldodecanoic acid.
Reduction: Formation of 12-hydroxy-2-methyldodecanol.
Substitution: Formation of halogenated derivatives such as 12-chloro-2-methyldodecan-6-one.
Scientific Research Applications
12-Hydroxy-2-methyldodecan-6-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 12-Hydroxy-2-methyldodecan-6-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between 12-Hydroxy-2-methyldodecan-6-one and related compounds:
Key Observations :
Physicochemical Properties
Solubility and Reactivity:
- 12-Hydroxy-2-methyldodecan-6-one: Expected to exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to hydroxyl and ketone groups. The ketone group may undergo nucleophilic additions (e.g., Grignard reactions), while the hydroxyl enables esterification or hydrogen bonding .
- Dodecane-6-one : Less polar than the target compound, likely soluble in nonpolar solvents.
- Dodecan-1-ol : Highly soluble in alcohols; primary alcohol reactivity (e.g., oxidation to carboxylic acids).
- Dodecane-1,12-diol : High water solubility due to dual hydroxyls; used in polymer synthesis (e.g., polyesters).
Boiling Points (Inferred):
Handling Recommendations :
- Use ventilation and avoid inhalation for the target compound, similar to Dodecane-1,12-diol protocols .
Q & A
Q. What are the recommended safety protocols for handling 12-Hydroxy-2-methyldodecan-6-one in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Storage: Store in sealed containers at 2–8°C, away from ignition sources and direct sunlight. Label containers with GHS hazard symbols (e.g., skin corrosion/irritation) .
- Spill Management: Absorb spills with inert materials (e.g., silica gel), dispose via approved chemical waste protocols, and decontaminate surfaces with ethanol .
Q. Which analytical techniques are most effective for characterizing 12-Hydroxy-2-methyldodecan-6-one?
- Methodological Answer:
- Spectroscopy: Use NMR (¹H/¹³C) to confirm hydroxyl and methyl group positions. Compare peaks with reference data from NIST Chemistry WebBook .
- Chromatography: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–240 nm) for purity analysis. Calibrate using certified standards .
- Mass Spectrometry: High-resolution ESI-MS in positive ion mode to verify molecular weight (C₁₃H₂₆O₂, theoretical 202.34 g/mol) .
Q. How can researchers source reliable physicochemical data for this compound?
- Methodological Answer:
- Databases: Prioritize peer-reviewed repositories like NIST Chemistry WebBook for melting point, solubility, and vapor pressure .
- Experimental Validation: Cross-reference literature values with in-house measurements (e.g., differential scanning calorimetry for thermal stability) .
- Avoid Unverified Sources: Exclude non-peer-reviewed platforms (e.g., ) due to inconsistent quality .
Q. What are the key physicochemical properties to prioritize in preliminary studies?
- Methodological Answer:
- Hydrophobicity: Determine logP values via shake-flask method or computational tools (e.g., ChemAxon) to predict bioavailability .
- Acid Dissociation Constant (pKa): Use potentiometric titration to assess ionization behavior, critical for reaction optimization .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .
Q. How should researchers structure literature reviews for this compound?
- Methodological Answer:
Advanced Research Questions
Q. How to design experiments to optimize the stereoselective synthesis of 12-Hydroxy-2-methyldodecan-6-one?
Q. How to resolve contradictions in reported bioactivity data for this compound?
Q. What computational methods best predict the compound’s interaction with biological targets?
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Q. What experimental frameworks are suitable for evaluating the compound’s ecological impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
